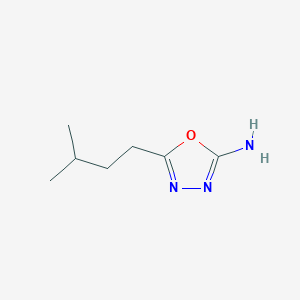![molecular formula C12H13N3O4 B1414930 ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate CAS No. 1000932-33-1](/img/structure/B1414930.png)
ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate
Übersicht
Beschreibung
Ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate (EDMPPC) is a heterocyclic compound with a unique chemical structure. It is composed of a pyridine ring connected to a pyrimidine ring, with a carboxyl group attached to the pyrimidine ring. EDMPPC is a valuable compound as it has a wide range of applications in scientific research. It has been used in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Research has shown that ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate derivatives can be synthesized through various chemical reactions, leading to the creation of novel compounds with potential biological activities. For instance, transformations of dialkyl acetone-1,3-dicarboxylates into diverse structures, including pyrazoles, pyrimidin-5-ones, and pyridin-2(1H)-ones, have been reported (Zupančič, Svete, & Stanovnik, 2008). These transformations highlight the versatility of the compound in synthesizing a wide range of heterocyclic compounds.
Antibacterial Activity
Several studies have focused on synthesizing new derivatives and evaluating their antibacterial properties. For example, the synthesis of pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones and their evaluation against gram-positive and gram-negative bacteria demonstrated potential antibacterial activity (Asadian, Davoodnia, & Beyramabadi, 2018). Similarly, novel pyrano[2,3-d]pyrimidine-4-one–3-phenylisoxazole hybrids were synthesized and showed good to excellent antibacterial activity against various bacterial species (Kumar, Lakshmi, Veena, & Sujatha, 2017).
Electrocatalytic Synthesis
Innovative methods for synthesizing derivatives of ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate have been explored, including electrocatalytic approaches. The electroorganic synthesis of pyrano[2,3-d]pyrimidine derivatives using an electrogenerated base highlights a green and efficient method for producing these compounds (Veisi, Maleki, & Farokhzad, 2017).
Structural and Reactivity Studies
Research on the structure and reactivity of ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate derivatives has provided insights into their chemical properties. Studies have been conducted on the synthesis, structural elucidation, and properties of these compounds, contributing to a deeper understanding of their potential applications in various fields (Ukrainets, Bereznyakova, Petyunin, Tugaibei, Rybakov, Chernyshev, & Turov, 2007).
Eigenschaften
IUPAC Name |
ethyl 1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-4-19-11(17)8-6-5-7-9(13-8)14(2)12(18)15(3)10(7)16/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMKIINYQSIYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)


![4-[(2,5-Dichlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1414854.png)

![1-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414857.png)






![N-[(4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1414870.png)